An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-3-methyl-2-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-3-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-3-methyl-2-nitroaniline is a substituted nitroaniline derivative with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-ethyl-3-methyl-2-nitroaniline. In the absence of extensive experimental data for this specific molecule, this document leverages a comparative analysis of its isomers and related nitroaniline compounds to provide a robust framework for its characterization. Detailed, field-proven experimental protocols for determining its fundamental properties are also presented to empower researchers in generating empirical data.
Chemical Identity and Structure
N-ethyl-3-methyl-2-nitroaniline, with the CAS Number 160984-53-2, is an aromatic amine. Its molecular structure consists of an aniline core substituted with an ethyl group on the amine, a methyl group at the 3-position, and a nitro group at the 2-position of the benzene ring.
Caption: 2D Chemical Structure of N-ethyl-3-methyl-2-nitroaniline.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The following table summarizes the available and predicted properties for N-ethyl-3-methyl-2-nitroaniline and its relevant isomers.
| Property | N-ethyl-3-methyl-2-nitroaniline | N-ethyl-5-methyl-2-nitroaniline | N-ethyl-2-nitroaniline | 3-methyl-2-nitroaniline |
| CAS Number | 160984-53-2[1] | 502178-78-1[2] | 10112-15-9[3] | 601-87-6[4] |
| Molecular Formula | C₉H₁₂N₂O₂[1] | C₉H₁₂N₂O₂[2] | C₈H₁₀N₂O₂[3] | C₇H₈N₂O₂[4] |
| Molecular Weight | 180.20 g/mol [1] | 180.20 g/mol [2] | 166.18 g/mol [3] | 152.15 g/mol [4] |
| Physical State | Solid (Predicted) | Orange solid[2] | Liquid | Solid |
| Melting Point | Not available | Not available | 35-38 °C (for N-methyl-2-nitroaniline)[5] | 105-108.5 °C[6] |
| Boiling Point | Not available | 319.3±30.0 °C (Predicted)[2] | 168 °C / 20 mmHg | 288.6±20.0 °C[4] |
| Solubility | Insoluble in water (Predicted)[7] | Not available | Insoluble in water[7] | Not available |
| LogP (Predicted) | 2.33502[1] | Not available | Not available | Not available |
| Topological Polar Surface Area (TPSA) | 55.17 Ų[1] | Not available | Not available | Not available |
| Hydrogen Bond Donors | 1[1] | Not available | Not available | Not available |
| Hydrogen Bond Acceptors | 3[1] | Not available | Not available | Not available |
| Rotatable Bonds | 3[1] | Not available | Not available | Not available |
Expert Insight: The presence of the nitro group and the aromatic ring suggests that N-ethyl-3-methyl-2-nitroaniline is likely a colored solid with limited aqueous solubility, a common characteristic of many nitroaniline derivatives.[7][8] The predicted LogP value of 2.33502 indicates a moderate lipophilicity, which is a crucial parameter in drug design, influencing membrane permeability and protein binding.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the methylene and a triplet for the methyl), and the methyl group on the ring (a singlet). The chemical shifts of the aromatic protons will be influenced by the electronic effects of the nitro, amino, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, alkyl, and amine-substituted carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A sharp band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
NO₂ stretches (asymmetric and symmetric): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
Nitroanilines typically exhibit strong absorption in the UV-Vis region due to π-π* and n-π* electronic transitions. The λmax is expected to be in the range of 350-450 nm, characteristic of nitro-substituted aromatic amines.
Caption: A generalized workflow for the spectroscopic analysis of N-ethyl-3-methyl-2-nitroaniline.
Experimental Protocols
The following are standardized, step-by-step methodologies for determining the key physicochemical properties of N-ethyl-3-methyl-2-nitroaniline.
Determination of Melting Point
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: An excess amount of N-ethyl-3-methyl-2-nitroaniline is added to a known volume of deionized water in a sealed glass vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Data Acquisition
-
NMR Spectroscopy:
-
A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
IR Spectroscopy:
-
For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile).
-
The UV-Vis absorption spectrum is recorded using a spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Synthesis
While a specific, detailed synthesis protocol for N-ethyl-3-methyl-2-nitroaniline is not widely published, it can be reasonably synthesized via the N-alkylation of 3-methyl-2-nitroaniline.
Caption: A plausible synthetic route to N-ethyl-3-methyl-2-nitroaniline.
A general procedure would involve reacting 3-methyl-2-nitroaniline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) and an appropriate solvent (e.g., DMF or acetonitrile).[9] The reaction progress would be monitored by Thin-Layer Chromatography (TLC), and the final product would be purified by column chromatography.[9]
Safety and Handling
-
Hazards: Nitroanilines are generally considered hazardous. They may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation.[10][12] Some nitroaromatic compounds may also have long-term health effects.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[10][14] Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of N-ethyl-3-methyl-2-nitroaniline. By combining the limited available data with a comparative analysis of related compounds and established experimental protocols, this document serves as a valuable resource for researchers. The provided methodologies will enable the generation of crucial experimental data, facilitating the further investigation and potential application of this compound in various scientific disciplines.
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Wikipedia. 2-Nitroaniline. [Link]
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